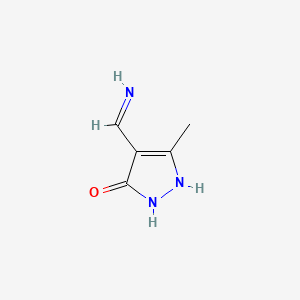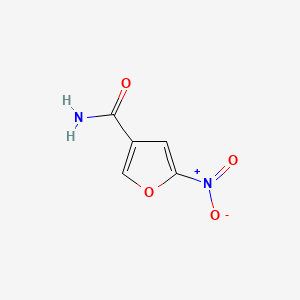
6-Vinylpicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Vinylpicolinonitrile is an organic compound with the molecular formula C8H6N2. It is a derivative of picolinonitrile, featuring a vinyl group attached to the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Vinylpicolinonitrile can be synthesized through several methods. One common approach involves the reaction of 6-bromopicolinonitrile with a vinylating agent under palladium-catalyzed conditions. The reaction typically proceeds as follows:
Reactants: 6-bromopicolinonitrile, vinylating agent (e.g., vinyl magnesium bromide)
Catalyst: Palladium(0) complex
Solvent: Tetrahydrofuran (THF)
Conditions: Reflux temperature, inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Vinylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., bromine) or hydroboration reagents (e.g., borane-THF complex).
Major Products:
Oxidation: Formation of 6-formylpicolinonitrile or 6-carboxypicolinonitrile.
Reduction: Formation of 6-vinylpicolinamide.
Substitution: Formation of 6-halopicolinonitrile derivatives.
Applications De Recherche Scientifique
6-Vinylpicolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules with antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 6-vinylpicolinonitrile involves its interaction with various molecular targets. The vinyl group can undergo polymerization or cross-linking reactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can lead to the formation of complex structures with unique properties. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
6-Bromopicolinonitrile: A precursor in the synthesis of 6-vinylpicolinonitrile.
6-Methylpicolinonitrile: Similar structure but with a methyl group instead of a vinyl group.
6-Ethylpicolinonitrile: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness: this compound is unique due to the presence of both a vinyl group and a nitrile group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
6-ethenylpyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-7-4-3-5-8(6-9)10-7/h2-5H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXOXPYWCWBYAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)



![2(1H)-Pyridinone,6-[(2,2-dimethylpropyl)thio]-(9CI)](/img/new.no-structure.jpg)





